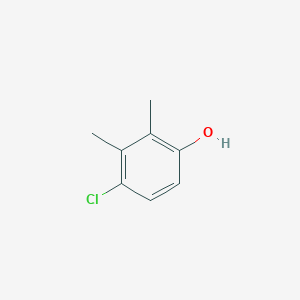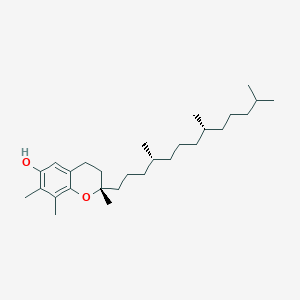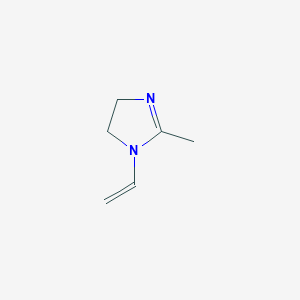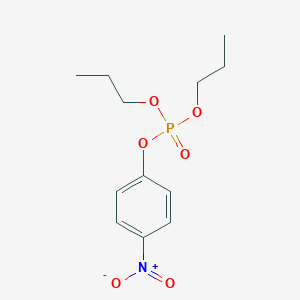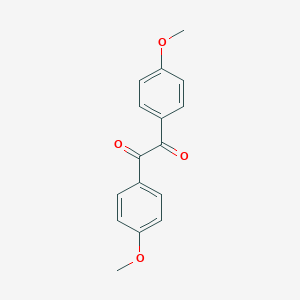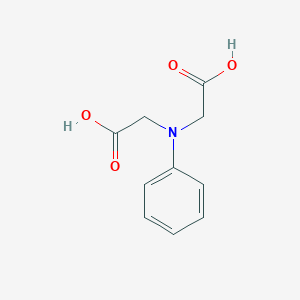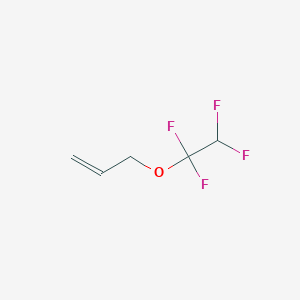
Allyl 1,1,2,2-tetrafluoroethyl ether
説明
Allyl 1,1,2,2-tetrafluoroethyl ether (AFTE) is a versatile compound with a wide range of applications in scientific research. AFTE is a colorless, volatile liquid that is non-flammable and has a low boiling point. It is a powerful solvent that is miscible with many organic solvents and is useful for synthesizing a variety of compounds. AFTE has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a reaction medium for biochemical and physiological studies, and as a solvent in chromatography.
科学的研究の応用
As a Protecting Reagent : Allyl tetrahydropyranyl ether (ATHPE), a derivative, is used as a versatile alcohol/thiol protecting reagent. It facilitates easy replacement of the O-allyl group with hydroxyls or thiols under mild conditions (Kumar et al., 2009) (Kumar et al., 2009).
In Carbohydrate Chemistry : Allyl ethers, including Allyl 1,1,2,2-tetrafluoroethyl ether, are used as protecting groups in synthetic carbohydrate chemistry. They can undergo reactions leading to various derivatives essential for extending carbohydrate-based syntheses (Nishida & Thiem, 1994) (Nishida & Thiem, 1994).
In Transition Metal-Catalyzed Reactions : They are used in transition metal-catalyzed allylic substitution reactions with unactivated allylic substrates, which is an important area in developing efficient and environmentally benign procedures for forming C-C, C-N, and C-O bonds (Butt & Zhang, 2015) (Butt & Zhang, 2015).
In Ionic Liquid Electrolytes for Batteries : A derivative, 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether, is used in solvate ionic liquids as a support solvent, improving cycle and rate capability of lithium-sulfur cells (Lu et al., 2016) (Lu et al., 2016).
In Synthesis of Homoallyl Ethers : Allyl ethers can be utilized in the synthesis of homoallyl ethers through allylation of acetals in ionic liquids catalyzed by trimethylsilyl trifluoromethanesulfonate (Zerth, Leonard, & Mohan, 2003) (Zerth, Leonard, & Mohan, 2003).
作用機序
Target of Action
Allyl 1,1,2,2-tetrafluoroethyl ether (ATFE) is primarily used as a solvent and a monomer .
Mode of Action
As a solvent, ATFE’s mode of action involves dissolving or suspending other substances without causing a chemical change to the substance . As a monomer, it can participate in polymerization reactions .
Result of Action
The primary result of ATFE’s action is its ability to dissolve other substances or to form polymers .
Action Environment
The action, efficacy, and stability of ATFE can be influenced by environmental factors such as temperature and pressure . For example, it has a phase transition temperature of -37°C . These factors can affect its solvent properties and its ability to participate in polymerization reactions .
特性
IUPAC Name |
3-(1,1,2,2-tetrafluoroethoxy)prop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F4O/c1-2-3-10-5(8,9)4(6)7/h2,4H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDFWYZVBJYVPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162186 | |
| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1428-33-7 | |
| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2,2-Tetrafluoroethyl allyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001428337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,1,2,2-tetrafluoroethoxy)propene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.407 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,2,2-TETRAFLUOROETHYL ALLYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4G8RBU4W9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the major atmospheric sinks for Allyl 1,1,2,2-tetrafluoroethyl ether?
A2: The research highlights the reactivity of this compound with several atmospheric oxidants []:
- Hydroxyl radicals (OH): These highly reactive species are one of the primary drivers of atmospheric oxidation and contribute significantly to the degradation of this compound. The research provides both relative and temperature-dependent absolute rate coefficients for this reaction [].
- Atomic chlorine (Cl): While less abundant than OH radicals, chlorine atoms are highly reactive and play a role in the degradation of this compound. The research clarifies discrepancies with previous rate measurements for this reaction [].
- Ozone (O3): The study provides the first reported measurements of this compound's reaction rate with ozone [].
- Nitrate radical (NO3): This study also presents the first known measurements for the reaction of this compound with nitrate radicals [].
Q2: How does this research contribute to a more accurate assessment of this compound's global warming potential?
A2: The research provides crucial data for calculating a more precise GWP of this compound:
- Kinetic data: New and improved measurements of reaction rates with major atmospheric oxidants are presented [].
- Infrared absorption cross section: Quantification of this property over an extended wavenumber range provides better understanding of the compound's interaction with infrared radiation, which is key to GWP calculations [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



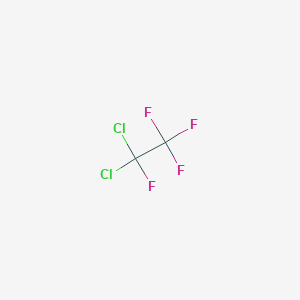
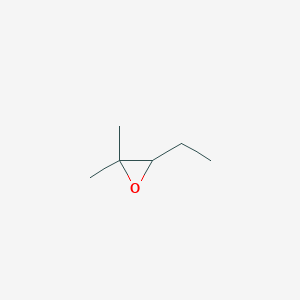
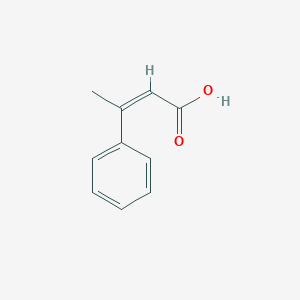
-](/img/structure/B72183.png)
